cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]: is a chemical intermediate used in the synthesis of various complex compounds. It is known for its versatility and high purity, making it an important building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Bromo-ester involves the reaction of 2,4-dichlorophenyl compounds with bromomethyl and benzoyloxy groups under controlled conditions. The reaction typically requires a solvent such as chloroform or methanol and is conducted at specific temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of cis-Bromo-ester follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and precise control of reaction conditions to maintain the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: cis-Bromo-ester undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: Depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
cis-Bromo-ester is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the development of biochemical assays and as a reagent in various biological studies.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism by which cis-Bromo-ester exerts its effects involves its reactivity with various molecular targets. The bromomethyl group is particularly reactive, allowing it to participate in a range of chemical reactions. The pathways involved depend on the specific application and the nature of the reagents used .
Comparison with Similar Compounds
- cis-Bromo Benzoate
- cis-Bromo Benzoate (CBB)
- Itraconazole Impurity 38
Comparison: cis-Bromo-ester is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers higher purity and a broader range of applications in both research and industrial settings .
Properties
IUPAC Name |
[(2R,4R)-2-(bromomethyl)-2-(2,6-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrCl2O4/c19-11-18(16-14(20)7-4-8-15(16)21)24-10-13(25-18)9-23-17(22)12-5-2-1-3-6-12/h1-8,13H,9-11H2/t13-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPVIAGUQMEWRE-UGSOOPFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)(CBr)C2=C(C=CC=C2Cl)Cl)COC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@](O1)(CBr)C2=C(C=CC=C2Cl)Cl)COC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrCl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.